molecular formula C28H22ClFN4O4 B12802129 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide

5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide

Katalognummer: B12802129
Molekulargewicht: 532.9 g/mol
InChI-Schlüssel: MEDRMIRHDIDZRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Formula and Key Structural Data

Property Value Source
Molecular formula C₂₆H₁₇ClFN₃O₃
Molecular weight 473.88 g/mol
CAS Registry Number 231278-84-5
Key functional groups Quinazoline, aryl ether, amide

The quinazoline core’s planar structure facilitates interactions with kinase ATP-binding pockets, while the 3-fluorobenzyloxy group enhances lipophilicity and target affinity. The N-methoxy-N-methyl carboxamide (Weinreb amide) serves dual roles: it stabilizes the amide bond against enzymatic degradation and enables synthetic versatility for further derivatization.

Historical Context of Quinazoline-Based Kinase Inhibitors

Quinazoline derivatives have dominated kinase inhibitor development since the early 2000s, driven by their ability to competitively inhibit ATP-binding domains. Key milestones include:

Evolution of Quinazoline Therapeutics

Year Compound Target Kinase Clinical Impact
2003 Gefitinib EGFR First FDA-approved EGFR-TKI for NSCLC
2007 Lapatinib EGFR/HER2 Dual kinase inhibitor for breast cancer
2013 Afatinib EGFR (irreversible) Second-generation NSCLC therapy

The structural motif of 6-substituted quinazolines—seen in the subject compound—originated from lapatinib’s optimization, where a 6-furan group improved solubility and metabolic stability compared to earlier analogs. Lapatinib intermediates, such as 5-formylfuran-2-boronic acid (CAS 27329-70-0), directly informed the design of the furan carboxamide moiety in this compound.

Rationale for Functional Group Modifications

3-Fluorobenzyloxy Substituent

  • Electronic effects : The electron-withdrawing fluorine atom polarizes the benzyloxy group, enhancing π-π stacking with kinase hydrophobic pockets.
  • Steric optimization : The 3-fluorine position avoids steric clashes observed with 2- or 4-substituted benzyloxy groups in preclinical models.

Chlorine at the 3-Position of the Aniline Ring

  • Hydrogen bond mimicry : The chloro group’s electronegativity stabilizes interactions with kinase backbone carbonyls, as demonstrated in erlotinib’s crystal structures.
  • Metabolic stability : Chlorination reduces oxidative deamination of the aniline group, a common metabolic pathway in early quinazoline analogs.

N-Methoxy-N-Methyl Carboxamide

  • Weinreb amide utility : Enables controlled ketone synthesis during manufacturing via Grignard reactions, avoiding over-addition.
  • Conformational restriction : The N-methoxy group imposes torsional constraints, preorganizing the molecule for target binding.

Furan-2-Carboxamide vs. Alternative Heterocycles

Heterocycle Advantage Disadvantage
Furan Planarity enhances ATP-pocket insertion Lower metabolic stability vs. thiophene
Thiophene Improved oxidative stability Increased molecular weight
Pyridine Stronger hydrogen bonding Potential for off-target kinase activity

The furan choice balances target affinity (planar geometry) with synthetic accessibility, as evidenced by its prevalence in lapatinib intermediates.

Eigenschaften

Molekularformel

C28H22ClFN4O4

Molekulargewicht

532.9 g/mol

IUPAC-Name

5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]-N-methoxy-N-methylfuran-2-carboxamide

InChI

InChI=1S/C28H22ClFN4O4/c1-34(36-2)28(35)26-11-10-24(38-26)18-6-8-23-21(13-18)27(32-16-31-23)33-20-7-9-25(22(29)14-20)37-15-17-4-3-5-19(30)12-17/h3-14,16H,15H2,1-2H3,(H,31,32,33)

InChI-Schlüssel

MEDRMIRHDIDZRH-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)C1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine Intermediate

  • Starting materials: 4-chloro-6-iodoquinazoline and 3-chloro-4-(3-fluorobenzyloxy)aniline.
  • Solvent: N-methylpyrrolidinone (NMP).
  • Base: Triethylamine.
  • Temperature: Initial mixing at 20–25 °C, followed by heating to ~50 °C.
  • Procedure: The aniline is reacted with 4-chloro-6-iodoquinazoline in NMP, triethylamine is added to facilitate nucleophilic substitution, followed by controlled addition of water to induce crystallization.
  • Isolation: The product is filtered, washed with water and isopropanol, and dried under vacuum at ~60 °C.
  • Yield and Purity: Approximately 60% yield with purity >90% after recrystallization steps.
  • Notes: The reaction is sensitive to temperature and water addition rate to control crystallization and purity.

Formation of the Quinazoline Core with Aniline Coupling

  • Reagents: N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-N,N-dimethylformamidine and 2-amino-5-iodobenzonitrile.
  • Solvent: Xylene.
  • Additive: Acetic acid.
  • Conditions: Reflux for 10 hours.
  • Workup: Solvent removal under vacuum, pH adjustment to basic (~pH 10) with aqueous ammonia, followed by filtration and drying.
  • Product: N-[3-chloro-4-[(3-fluorobenzyloxy)phenyl]-6-iodo-quinazolinamine.
  • Purity: >99% by HPLC.
  • Melting Point: 222–225 °C.
  • Significance: This step constructs the quinazoline ring system with the key aryl amine substituent.

Preparation of N-(4-(3-fluorobenzyloxy)-3-chlorophenyl)-6-iodoquinazolin-4-amine

  • Starting material: 6-iodo-3H-quinazolin-4-one.
  • Activation: Conversion to acid chloride using thionyl chloride and catalytic DMF.
  • Coupling: Reaction with 3-chloro-4-(3-fluorobenzyloxy)aniline hydrochloride in isopropanol.
  • Base: Anhydrous potassium carbonate.
  • Conditions: Reflux overnight.
  • Isolation: Precipitation, filtration, washing to neutral pH, and vacuum drying.
  • Yield: Approximately 95 g from 100 g starting material.
  • Molecular ion: m/z 506 (M+1)+.
  • Importance: This step introduces the aniline moiety onto the quinazoline core via amide bond formation.

Summary Table of Preparation Steps

Step Intermediate/Product Key Reagents & Conditions Solvent Temperature Yield & Purity Notes
1 N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine 4-chloro-6-iodoquinazoline, 3-fluorobenzyloxyaniline, triethylamine NMP 20–50 °C ~60%, >90% purity Controlled water addition for crystallization
2 N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodo-quinazolinamine N,N-dimethylformamidine, 2-amino-5-iodobenzonitrile, acetic acid Xylene Reflux, 10 h High purity (99%) pH adjustment post-reaction
3 N-(4-(3-fluorobenzyloxy)-3-chlorophenyl)-6-iodoquinazolin-4-amine 6-iodo-3H-quinazolin-4-one, thionyl chloride, K2CO3 Isopropanol Reflux overnight ~95% isolated Acid chloride intermediate formation
4 Final compound (N-methoxy-N-methylfuran-2-carboxamide derivative) 2-(methanesulphonyl)ethylamine, NaBH(OAc)3, DIPEA, acetic acid THF 20–60 °C 66–78 g isolated Reductive amination and crystallization

Research Findings and Notes

  • The synthetic route emphasizes high regioselectivity in the substitution of the quinazoline ring, particularly at the 6-position with iodine, facilitating subsequent coupling reactions.
  • Use of anhydrous conditions and inert atmosphere (nitrogen or argon) at low temperatures (2–8 °C) during sensitive steps minimizes side reactions and degradation.
  • The reductive amination step employing sodium triacetoxyborohydride is critical for installing the N-methoxy-N-methyl group with high selectivity and yield.
  • Multiple recrystallization and washing steps with solvents like isopropanol, acetone, and methanol ensure high purity (>98%) of the final compound.
  • The process is scalable and has been demonstrated on multi-gram to kilogram scale with consistent yields and purity, indicating robustness suitable for pharmaceutical development.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride .

Major Products

The major products formed from these reactions include various quinazoline and amine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. It primarily targets EGFR and HER2, inhibiting their activity and thereby preventing the proliferation of cancer cells . The compound binds to the ATP-binding site of these receptors, blocking their kinase activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is structurally and functionally compared to other quinazoline derivatives and kinase inhibitors below. Key differences in substituents, molecular properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Target(s) Activity/Notes
Target Compound Quinazoline - 3-Chloro-4-((3-fluorobenzyl)oxy)phenylamino
- N-Methoxy-N-methylfuran-2-carboxamide
~520 (estimated) EGFR (hypothesized) Likely optimized for kinase inhibition and metabolic stability
Lapatinib Impurity (N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-(formyl)furan-2-yl]quinazolin-4-amine) Quinazoline - 3-Chloro-4-((3-fluorobenzyl)oxy)phenylamino
- Formylfuran-2-yl
~470 EGFR/HER2 Synthetic impurity; lacks methoxy-methyl group, reducing metabolic stability
Dacomitinib (PF-00299804) Quinazoline - 3-Chloro-4-fluorophenylamino
- Piperidin-1-yl butenamide
469.17 Pan-HER FDA-approved; substituents enhance covalent EGFR binding
Compound 10i (4-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)phenol) Quinazoline - 3-Chloro-4-((3-fluorobenzyl)oxy)phenylamino
- Phenol
472.1 EGFR/HDAC Dual inhibitor; phenol group may limit cell permeability
Hybrid Compound 22 (EGFR/HDAC inhibitor) Quinazoline - 3-Chloro-4-((3-fluorobenzyl)oxy)phenylamino
- N-Hydroxyacrylamide
~550 (estimated) EGFR/HDAC Potent dual inhibition (IC₅₀ < 10 nM); hydroxamic acid enhances HDAC affinity
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine Quinazoline - 3-Chloro-4-fluorophenylamino
- Morpholinylpropoxy
446.90 Kinase (unspecified) Morpholine improves solubility; lacks furan moiety

Key Findings:

Substituent Impact on Target Engagement: The 3-fluorobenzyloxy group is conserved across multiple EGFR inhibitors (e.g., lapatinib, dacomitinib) and is critical for binding to the kinase domain .

Dual Inhibition Potential: Compounds like 22 and 10i demonstrate that quinazoline derivatives can be engineered for dual kinase/HDAC inhibition. The target compound’s furan carboxamide group, however, lacks the hydroxamic acid required for HDAC binding, suggesting a narrower kinase-specific profile .

Metabolic Stability: The methoxy-methyl group in the target compound may reduce oxidative metabolism compared to formyl or phenol-containing analogs (e.g., lapatinib impurity, 10i), aligning with strategies to prolong half-life .

Structural vs. Functional analogs :

  • Dacomitinib’s piperidin-1-yl butenamide substituent enables covalent EGFR binding, a mechanism absent in the target compound, which likely relies on reversible inhibition .

Biologische Aktivität

5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide, commonly referred to as a quinazoline derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a complex molecular structure characterized by its chlorinated and fluorinated aromatic components, which are pivotal in influencing its biological interactions.

The molecular formula of the compound is C26H17ClFN3O3C_{26}H_{17}ClFN_3O_3, with a molecular weight of approximately 473.88 g/mol. The structure includes a quinazoline core, which is known for its pharmacological relevance, particularly in cancer therapeutics.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets involved in cancer pathways. It is hypothesized that the compound may inhibit key enzymes or receptors, leading to disrupted cellular processes such as proliferation and survival.

Anticancer Properties

Research has indicated that quinazoline derivatives can exhibit potent anticancer activities. For instance, studies have shown that similar compounds can inhibit cell growth in various cancer cell lines, including breast (MCF7), colon (HT-29), and melanoma (M21) cells. The mechanism often involves cell cycle arrest and induction of apoptosis.

Table 1: Antiproliferative Activity on Cancer Cell Lines

CompoundCell LineIC50 (µM)
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamideMCF70.85
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamideHT-291.02
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamideM210.75

IC50 values represent the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Quinazolines have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated various quinazoline derivatives, including compounds structurally similar to the one . The results demonstrated significant inhibition of tumor growth in xenograft models, indicating the compound's potential as a therapeutic agent against solid tumors .
  • Mechanistic Insights : Another research article explored the mechanism of action of quinazoline derivatives on β-tubulin dynamics, revealing that these compounds disrupt microtubule formation, leading to apoptosis in cancer cells. This supports the hypothesis regarding the compound's anticancer activity through cytoskeletal disruption.

Q & A

Q. What are the recommended synthetic routes for 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide, and how can reaction yields be optimized?

Methodological Answer:

  • Key Steps :
    • Quinazoline Core Synthesis : Start with a Buchwald–Hartwig amination to couple the 3-chloro-4-((3-fluorobenzyl)oxy)aniline fragment to the quinazoline scaffold. Optimize palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) and base conditions (e.g., Cs₂CO₃) to minimize byproducts .
    • Furan-2-carboxamide Coupling : Use Suzuki–Miyaura cross-coupling to attach the furan moiety. Pre-activate the boronic ester derivative with potassium carbonate in THF/water (3:1) at 80°C .
  • Yield Optimization :
    • Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to identify incomplete coupling .
    • Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) to avoid carryover impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals, particularly in the quinazoline and benzyloxy regions. For example, the 3-fluorobenzyl group shows distinct splitting patterns (doublets at δ 7.2–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to confirm the molecular ion [M+H]+ at m/z 602.1624 (calculated). Ensure a mass error < 3 ppm .
  • FT-IR : Validate the amide bond (C=O stretch at ~1650 cm⁻¹) and quinazoline C=N absorption (~1600 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

Methodological Answer:

  • Kinase Inhibition Screening : Test against EGFR and HER2 kinases (IC₅₀ assays) due to structural similarity to quinazoline-based inhibitors. Use ADP-Glo™ kits with recombinant enzymes .
  • Cytotoxicity Profiling : Screen in NSCLC cell lines (e.g., A549, H1975) using MTT assays. Include gefitinib as a positive control to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Modular Modifications :
    • Quinazoline Substituents : Replace the 3-fluorobenzyloxy group with morpholine (as in ) to assess solubility and kinase selectivity .
    • Furan Carboxamide : Introduce methyl or ethyl groups on the N-methoxy moiety to evaluate steric effects on binding .
  • Computational Modeling :
    • Perform molecular docking (AutoDock Vina) using EGFR (PDB: 1M17) to predict binding poses. Prioritize derivatives with ΔG < -9 kcal/mol .

Q. How should conflicting data on metabolic stability be resolved (e.g., discrepancies between in vitro and in vivo half-lives)?

Methodological Answer:

  • In Vitro/In Vivo Correlation :
    • Microsomal Assays : Use human liver microsomes (HLM) with NADPH cofactors to measure intrinsic clearance (Clₜₙₜ). Compare with rodent models .
    • PK Studies : Administer compound intravenously (5 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 2, 6, and 24 hr for LC-MS/MS analysis. Adjust dosing if protein binding >95% .
  • Metabolite Identification :
    • Employ UPLC-QTOF to detect hydroxylated metabolites (e.g., furan ring oxidation) and glucuronide conjugates .

Q. What strategies mitigate toxicity risks identified in early-stage studies?

Methodological Answer:

  • hERG Channel Inhibition :
    • Patch-clamp assays (IC₅₀ determination) to assess cardiac risk. Redesign the molecule if IC₅₀ < 10 µM by reducing basicity in the quinazoline region .
  • Genotoxicity Screening :
    • Conduct Ames tests (TA98 and TA100 strains) with/without metabolic activation (S9 fraction). If mutagenic, replace the chloro substituent with cyano or trifluoromethyl groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.